molecular formula C20H24FNO6S2 B7834371 REL-(3R,4S)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-[(4-FLUOROPHENYL)SULFONYL]TETRAHYDRO-3-THIOPHENAMINE 1,1-DIOXIDE

REL-(3R,4S)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-[(4-FLUOROPHENYL)SULFONYL]TETRAHYDRO-3-THIOPHENAMINE 1,1-DIOXIDE

Cat. No.: B7834371
M. Wt: 457.5 g/mol
InChI Key: LEKQUUXOGXHZHH-PXNSSMCTSA-N
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Description

REL-(3R,4S)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-[(4-FLUOROPHENYL)SULFONYL]TETRAHYDRO-3-THIOPHENAMINE 1,1-DIOXIDE is a complex organic compound that features a tetrahydrothiophene core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of REL-(3R,4S)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-[(4-FLUOROPHENYL)SULFONYL]TETRAHYDRO-3-THIOPHENAMINE 1,1-DIOXIDE typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the tetrahydrothiophene core.
  • Introduction of the sulfonyl group.
  • Attachment of the dimethoxyphenyl and fluorophenyl groups.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

This compound may undergo various types of chemical reactions, including:

    Oxidation: Potential oxidation of the sulfur atom in the thiophene ring.

    Reduction: Possible reduction of the sulfonyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

Common reagents might include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be investigated for its potential as a drug candidate, particularly if it exhibits interesting biological activity.

Medicine

In medicine, the compound could be explored for its therapeutic potential, possibly as an anti-inflammatory, anticancer, or antimicrobial agent.

Industry

In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological or chemical activity. It might interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other tetrahydrothiophene derivatives or sulfonyl-containing compounds. Examples could be:

  • Tetrahydrothiophene-1,1-dioxide derivatives.
  • Compounds with similar aromatic substitution patterns.

Uniqueness

What sets REL-(3R,4S)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-[(4-FLUOROPHENYL)SULFONYL]TETRAHYDRO-3-THIOPHENAMINE 1,1-DIOXIDE apart is its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

IUPAC Name

(3S,4R)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorophenyl)sulfonyl-1,1-dioxothiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FNO6S2/c1-27-18-8-3-14(11-19(18)28-2)9-10-22-17-12-29(23,24)13-20(17)30(25,26)16-6-4-15(21)5-7-16/h3-8,11,17,20,22H,9-10,12-13H2,1-2H3/t17-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEKQUUXOGXHZHH-PXNSSMCTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2CS(=O)(=O)CC2S(=O)(=O)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CCN[C@H]2CS(=O)(=O)C[C@@H]2S(=O)(=O)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FNO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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